Methyl 2-(4-fluorobenzenesulfonyl)acetate
Overview
Description
“Methyl 2-(4-fluorobenzenesulfonyl)acetate” is a chemical compound with the molecular formula C9H9FO4S . It has a molecular weight of 232.23 . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl group (CH3), a fluorobenzene group (C6H4F), a sulfonyl group (SO2), and an acetate group (CH2COO) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I retrieved.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Key Intermediates : Methyl 2-(4-fluorobenzenesulfonyl)acetate is useful in synthesizing key intermediates for the preparation of pesticides, such as herbicides. A novel synthesis method involving chlorosulfonation and the Schiemann reaction has been developed for this purpose (Xiao-hua Du et al., 2005).
Polymer Chemistry : In polymer chemistry, this compound activates hydroxyl groups of polymeric carriers, such as polystyrene microspheres, Sepharose beads, or cellulose rods. It facilitates the covalent attachment of biologicals to these supports with excellent retention of biological function, potentially useful for therapeutic applications like bioselective separation of human lymphocyte subsets from blood (Y. A. Chang et al., 1992).
Electrochemical Copolymerization : this compound plays a role in the electrochemical copolymerization of aniline and anilinesulfonic acids. This process is significant in the production of conducting polymers, which have applications in various electronic devices (Y. Şahin et al., 2002).
Analytical Chemistry and Detection Applications
Chromogenic and Fluorogenic Chemodosimeter : this compound is used in developing chemodosimeters for sensitive detection of sulfide anions in aqueous solutions. This application is crucial in environmental monitoring and analysis (Xiao-Feng Yang et al., 2009).
Difluorocarbene Reagent : As a difluorocarbene reagent, it exhibits reactivity characteristics comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, suggesting its potential utility in synthetic organic chemistry (S. Eusterwiemann et al., 2012).
Synthetic Chemistry
Intermediate in Luxabendazole Synthesis : This compound is a critical raw material in the synthesis of Luxabendazole, a new anthelmintic agent. The synthesis process involves several steps, including reactions with acetic anhydride and nitric acid (Zhang Li, 2008).
Enhancing SNAr Reactions : It plays a role in enhancing nucleophilic aromatic substitution (SNAr) reactions, which are fundamental in organic synthesis and the production of various chemical compounds (Haixian Ren et al., 2020).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-fluorophenyl)sulfonylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPFNHPRTONUNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226396-71-0 | |
Record name | methyl 2-(4-fluorobenzenesulfonyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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